molecular formula C8H8BNO4 B3042364 (E)-(4-Nitrostyryl)boronic acid CAS No. 59239-46-2

(E)-(4-Nitrostyryl)boronic acid

Cat. No.: B3042364
CAS No.: 59239-46-2
M. Wt: 192.97 g/mol
InChI Key: NJQFURAXZKRVCN-AATRIKPKSA-N
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Description

(E)-(4-Nitrostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BNO4. It is characterized by the presence of a boronic acid group attached to a nitrostyryl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Nitrostyryl)boronic acid typically involves the reaction of 4-nitrobenzaldehyde with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (E)-(4-Nitrostyryl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amino derivatives.

    Substitution: Various substituted styryl derivatives.

Scientific Research Applications

(E)-(4-Nitrostyryl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-(4-Nitrostyryl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the nitrostyryl moiety.

    4-Nitrophenylboronic acid: Contains a nitro group but does not have the styryl component.

    Vinylboronic acid: Features a vinyl group instead of the nitrostyryl moiety.

Uniqueness: (E)-(4-Nitrostyryl)boronic acid is unique due to the combination of its boronic acid and nitrostyryl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .

Properties

IUPAC Name

[(E)-2-(4-nitrophenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQFURAXZKRVCN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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